molecular formula C19H19NO3S B2892529 N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide CAS No. 2309802-85-3

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide

Cat. No. B2892529
CAS RN: 2309802-85-3
M. Wt: 341.43
InChI Key: XOJKPZKJKYRREO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide, also known as DB772, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. DB772 has been found to selectively inhibit the growth of cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for further research and development.

Scientific Research Applications

Structural and Spectral Analyses

Research efforts have delved into the structural determination of compounds related to N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide, providing insights into their molecular configuration and interactions. For instance, a study reported the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing important biological properties and characterizing its structure through 1H NMR and single-crystal X-ray diffraction, highlighting the stabilization provided by N–H…S, N–H…O, and C–H…O type interactions (Yıldırım et al., 2018).

Synthesis and Reactivity

Significant work has been carried out on the synthesis and reactivity of furan derivatives, aiming to create novel compounds with potential applications. A notable study involved the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, showcasing the compound's electrophilic substitution reactions and its potential for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Polymer Science Applications

The exploration of furan derivatives extends into polymer science, where these compounds are utilized as building blocks for creating biobased polymers. Research in enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the development of novel furan polyesters, demonstrating the potential of these compounds in producing environmentally friendly materials (Jiang et al., 2014).

Biological Activity Exploration

Studies have also investigated the biological activities of furan derivatives, including their potential antibacterial, antiurease, and antioxidant properties. For example, the synthesis and evaluation of new 1,2,4-Triazole Schiff base and amine derivatives, including ethyl N′-furan-2-carbonylbenzohydrazonate, have demonstrated effective antiurease and antioxidant activities, indicating the therapeutic potential of these compounds (Sokmen et al., 2014).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-24-18-10-4-3-7-14(18)19(21)20-13-15(16-8-5-11-22-16)17-9-6-12-23-17/h3-12,15H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJKPZKJKYRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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